Methyl 3-amino-5,6-dichloropyrazine-2-carboxylate
Overview
Description
Methyl 3-amino-5,6-dichloropyrazine-2-carboxylate is an organoheterocyclic compound with the molecular formula C6H5Cl2N3O2. It is characterized by the presence of a pyrazine ring substituted with amino, methyl ester, and dichloro groups. This compound is primarily used in research and development due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-amino-5,6-dichloropyrazine-2-carboxylate typically involves the reaction of 3,6-dichloropyrazine-2-carboxylic acid with methanol in the presence of a dehydrating agent such as thionyl chloride. The reaction proceeds under reflux conditions, resulting in the formation of the methyl ester derivative .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems is common in industrial settings to optimize the production process .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-amino-5,6-dichloropyrazine-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The amino and dichloro groups can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide
Major Products Formed
Substitution: Formation of various substituted pyrazine derivatives.
Oxidation: Formation of pyrazine N-oxides.
Reduction: Formation of reduced pyrazine derivatives.
Hydrolysis: Formation of 3-amino-5,6-dichloropyrazine-2-carboxylic acid
Scientific Research Applications
Methyl 3-amino-5,6-dichloropyrazine-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Studied for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of Methyl 3-amino-5,6-dichloropyrazine-2-carboxylate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets depend on the specific application and the context of its use .
Comparison with Similar Compounds
Similar Compounds
- 3-Amino-5,6-dichloropyrazine-2-carboxylic acid
- Methyl 3-amino-5-chloropyrazine-2-carboxylate
- Ethyl 3-amino-5,6-dichloropyrazine-2-carboxylate
Uniqueness
Methyl 3-amino-5,6-dichloropyrazine-2-carboxylate is unique due to its specific substitution pattern on the pyrazine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound in various research and industrial applications .
Biological Activity
Methyl 3-amino-5,6-dichloropyrazine-2-carboxylate (MDPC) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its biological properties, mechanisms of action, and potential applications, supported by data tables and relevant case studies.
Chemical Structure and Properties
MDPC has the molecular formula and features a pyrazine ring with amino and dichloro substituents. Its structure is crucial for its biological activity, influencing its interaction with various molecular targets.
Antimicrobial Properties
MDPC has been investigated for its antimicrobial activity against various pathogens. Studies indicate that it exhibits significant inhibitory effects on both Gram-positive and Gram-negative bacteria, as well as antifungal properties. A notable study demonstrated that MDPC showed a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli .
Anticancer Activity
MDPC has also been evaluated for its anticancer potential . Research indicates that it can induce apoptosis in cancer cells through the modulation of apoptotic pathways. For instance, in vitro studies have shown that MDPC reduces cell viability in human cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) with IC50 values ranging from 15 to 25 µM .
Table 1: Summary of Biological Activities
Activity Type | Target Organisms/Cells | MIC/IC50 Values | Reference |
---|---|---|---|
Antimicrobial | S. aureus, E. coli | 32 µg/mL | |
Anticancer | MCF-7, A549 | 15-25 µM |
The mechanism by which MDPC exerts its biological effects involves several pathways:
- Enzyme Inhibition : MDPC inhibits key enzymes involved in cellular metabolism, which can lead to reduced proliferation of cancer cells.
- Reactive Oxygen Species (ROS) Generation : It induces oxidative stress in cells, triggering apoptosis.
- Interaction with Receptors : MDPC may bind to specific cellular receptors, altering signal transduction pathways critical for cell survival and proliferation .
Study on Anticancer Effects
In a recent study published in Chemical Research in Toxicology, researchers explored the anticancer effects of MDPC on pancreatic cancer cells. The results indicated that treatment with MDPC resulted in a significant decrease in cell migration and invasion, attributed to the inhibition of the urokinase plasminogen activator (uPA), a key protease involved in metastasis . The study highlighted the potential of MDPC as a therapeutic agent in cancer treatment.
Antimicrobial Efficacy Study
Another investigation focused on the antimicrobial efficacy of MDPC against various fungal strains. The compound was tested against Candida albicans and exhibited antifungal activity with an MIC of 64 µg/mL, suggesting its potential use as an antifungal agent .
Properties
IUPAC Name |
methyl 3-amino-5,6-dichloropyrazine-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5Cl2N3O2/c1-13-6(12)2-5(9)11-4(8)3(7)10-2/h1H3,(H2,9,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USYMCUGEGUFUBI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(N=C(C(=N1)Cl)Cl)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5Cl2N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8057645 | |
Record name | Methyl 3-amino-5,6-dichloropyrazine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8057645 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1458-18-0 | |
Record name | 2-Pyrazinecarboxylic acid, 3-amino-5,6-dichloro-, methyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1458-18-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 3-amino-5,6-dichloropyrazine-2-carboxylate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001458180 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Methyl 3-amino-5,6-dichloropyrazine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8057645 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl 3-amino-5,6-dichloropyrazine-2-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.498 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.